molecular formula C8H6Cl2F2O B14027662 2,2-Dichloro-1-(2,4-difluorophenyl)ethanol

2,2-Dichloro-1-(2,4-difluorophenyl)ethanol

Cat. No.: B14027662
M. Wt: 227.03 g/mol
InChI Key: WQVUJQOTYBZSIK-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2,4-difluorophenyl)ethanol is a chemical compound with the molecular formula C8H6Cl2F2O It is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a phenyl ring, along with a hydroxyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2,4-difluorophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2,4-difluorobenzaldehyde with chloroform in the presence of a base, followed by reduction with a suitable reducing agent. Another method involves the reaction of 2,4-difluorophenylmagnesium bromide with dichloromethane, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction can produce the alcohol. Substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

2,2-Dichloro-1-(2,4-difluorophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2,4-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,4-difluorophenyl)ethanol
  • 2,2-Dichloro-1-(3,4-difluorophenyl)ethanol
  • 2,2-Dichloro-1-(2,4-difluorophenyl)ethanone

Uniqueness

2,2-Dichloro-1-(2,4-difluorophenyl)ethanol is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in research settings .

Properties

Molecular Formula

C8H6Cl2F2O

Molecular Weight

227.03 g/mol

IUPAC Name

2,2-dichloro-1-(2,4-difluorophenyl)ethanol

InChI

InChI=1S/C8H6Cl2F2O/c9-8(10)7(13)5-2-1-4(11)3-6(5)12/h1-3,7-8,13H

InChI Key

WQVUJQOTYBZSIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C(Cl)Cl)O

Origin of Product

United States

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